1-[4-(1H-pyrrol-1-yl)phenyl]-1H-pyrrole
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Overview
Description
1-[4-(1H-pyrrol-1-yl)phenyl]-1H-pyrrole is an organic compound that features a pyrrole ring attached to a phenyl group, which is further connected to another pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-[4-(1H-pyrrol-1-yl)phenyl]-1H-pyrrole can be synthesized through a one-pot reaction involving 1,4-phenylenediamine and chloroacetone in the presence of sodium hydrogen carbonate . The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product. The structure of the compound is confirmed through elemental analysis and spectral data, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions: 1-[4-(1H-pyrrol-1-yl)phenyl]-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding pyrrole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrrole compounds.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or pyrrole rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed: The major products formed from these reactions include various substituted pyrrole derivatives, which can be further utilized in different applications .
Scientific Research Applications
1-[4-(1H-pyrrol-1-yl)phenyl]-1H-pyrrole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antibacterial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to inhibit specific enzymes and receptors.
Industry: Utilized in the development of advanced materials, such as conductive polymers and sensors.
Mechanism of Action
The mechanism of action of 1-[4-(1H-pyrrol-1-yl)phenyl]-1H-pyrrole involves its interaction with molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with receptors, modulating their signaling pathways and leading to various biological effects .
Comparison with Similar Compounds
1-(4-(1H-pyrrol-1-yl)phenyl)-2,5-di(thiophen-2-yl)-1H-pyrrole: A similar compound with additional thiophene rings, exhibiting different electrochemical properties.
4-(4-(1H-pyrrol-1-yl)phenyl)-4H-dithieno[3,2-b2’,3’-d]pyrrole: Another related compound with a dithieno[3,2-b:2’,3’-d]pyrrole structure, used in the development of electrochromic materials.
Uniqueness: 1-[4-(1H-pyrrol-1-yl)phenyl]-1H-pyrrole is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-pyrrol-1-ylphenyl)pyrrole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2/c1-2-10-15(9-1)13-5-7-14(8-6-13)16-11-3-4-12-16/h1-12H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHLJNYILTKSSOZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)N3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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